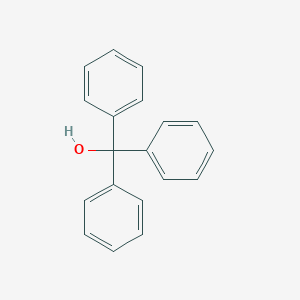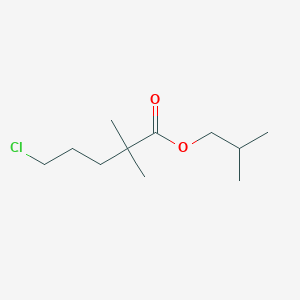
Isobutyl 5-chloro-2,2-dimethylvalerate
Descripción general
Descripción
Isobutyl 5-chloro-2,2-dimethylvalerate (IBCV) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a range of laboratory experiments, as well as in several biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Isobutyl 5-chloro-2,2-dimethylvalerate has been used in a variety of scientific research applications, including inorganic and organic chemistry, biochemistry, and pharmacology. It has been used as a reagent in several laboratory experiments, such as the synthesis of organic compounds and the analysis of biological samples. Additionally, it has been used in several biochemical and physiological studies, such as the study of enzyme kinetics and the study of the effects of drugs on the body.
Mecanismo De Acción
Isobutyl 5-chloro-2,2-dimethylvalerate is an inhibitor of several enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses. It is also a reversible inhibitor of several other enzymes, including phospholipase A2, which is involved in the breakdown of cell membranes. Additionally, Isobutyl 5-chloro-2,2-dimethylvalerate is an inhibitor of several ion channels, including the sodium-potassium ATPase, which is involved in the regulation of intracellular ion levels.
Efectos Bioquímicos Y Fisiológicos
Isobutyl 5-chloro-2,2-dimethylvalerate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, as well as several ion channels. Additionally, it has been shown to have an effect on the activity of several hormones, including cortisol, which is involved in the regulation of stress. It has also been shown to have an effect on the activity of several neurotransmitters, including dopamine, which is involved in reward and pleasure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isobutyl 5-chloro-2,2-dimethylvalerate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in a variety of experiments. However, it also has several limitations. It is a relatively unstable compound and is prone to decomposition. Additionally, it is a toxic compound and should be handled with caution.
Direcciones Futuras
The potential future directions for Isobutyl 5-chloro-2,2-dimethylvalerate are numerous. It could be used in the development of new drugs or therapies for the treatment of various diseases and conditions. Additionally, it could be used in the development of new diagnostic tests or tools for the diagnosis of various diseases and conditions. Additionally, it could be used in the development of new methods for the analysis of biological samples. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Propiedades
IUPAC Name |
2-methylpropyl 5-chloro-2,2-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c1-9(2)8-14-10(13)11(3,4)6-5-7-12/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAZLWVDWUAYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552414 | |
| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 5-chloro-2,2-dimethylvalerate | |
CAS RN |
109232-37-3 | |
| Record name | Pentanoic acid, 5-chloro-2,2-dimethyl-, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109232-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isobutyl 5-chloro-2,2-dimethylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



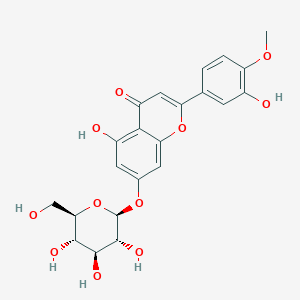
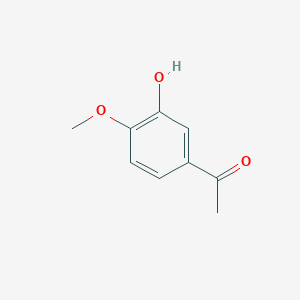
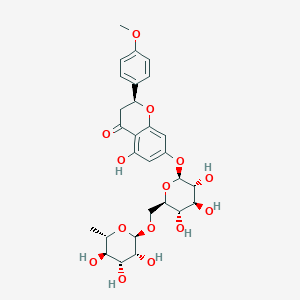
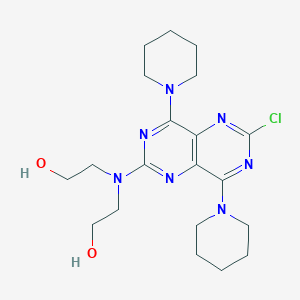
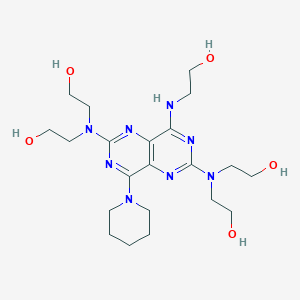
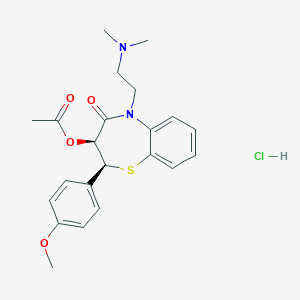
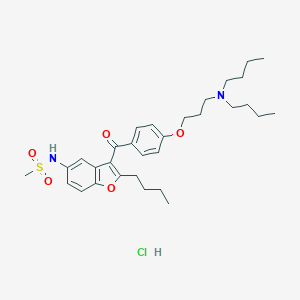
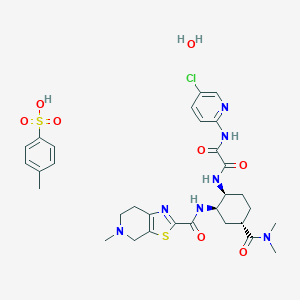
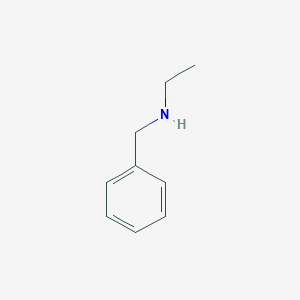
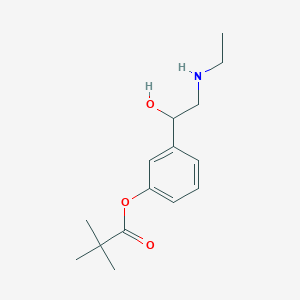
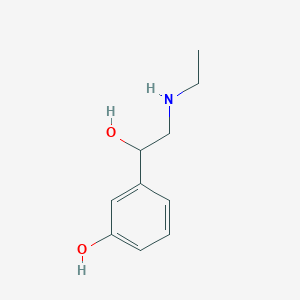
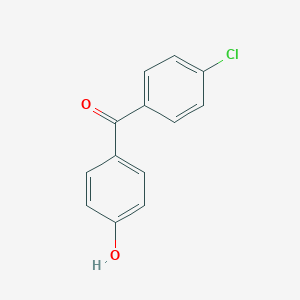
![Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194594.png)
